molecular formula C8H7ClN2 B1593085 6-Chloro-5-methyl-1H-indazole CAS No. 1000341-02-5

6-Chloro-5-methyl-1H-indazole

Cat. No. B1593085
M. Wt: 166.61 g/mol
InChI Key: GOPYPRVEHGZBJY-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-1H-indazole (CMIT) is an organic compound belonging to the indazole family. It is a heterocyclic aromatic compound, which is composed of a five-membered ring containing two nitrogen atoms and a chlorine atom. CMIT was first synthesized by the Japanese researcher, Kato, in the early 1990s. Since then, it has been widely studied for its various applications in the fields of science and medicine.

Scientific Research Applications

Indazole Derivatives and Therapeutic Applications

Indazole derivatives, including 6-Chloro-5-methyl-1H-indazole, have been identified for their significant pharmacological importance, forming the basis of compounds with potential therapeutic value. These derivatives exhibit promising anticancer and anti-inflammatory activities, alongside applications in treating disorders involving protein kinases and neurodegeneration. The research emphasizes the indazole scaffold's role in developing new molecules with beneficial biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Chemistry and Biology of Indazoles

Exploring the chemistry and biology of indazoles has revealed that these compounds, including 6-Chloro-5-methyl-1H-indazole, possess a variety of activities such as antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic effects. This demonstrates the indazole ring's versatility and its significance in synthesizing drugs with a wide range of biological activities (Ali, Dar, Pradhan, & Farooqui, 2013).

Transition-Metal-Catalyzed Synthesis of Indazoles

Innovative synthetic strategies for indazoles, leveraging transition-metal-catalyzed C–H activation/annulation sequences, have been developed to construct functionalized indazole derivatives efficiently. These methods offer enhanced tolerance in medicinal applications, functional flexibility, and structural complexity, underlining the synthetic versatility of the indazole scaffold and its potential in drug discovery (Shiri, Roosta, Dehaen, & Amani, 2022).

Indazole Derivatives as Anti-tumor Agents

Recent studies on indazole derivatives have showcased their potential as anti-tumor agents, targeting various pathways and mechanisms within cancer cells. This includes acting as inhibitors for fibroblast growth factor receptors, indoleamine-2,3-dioxygenase1, and other critical enzymes and receptors involved in cancer progression. These findings highlight the therapeutic promise of indazole derivatives, including 6-Chloro-5-methyl-1H-indazole, in oncology (Wan, He, Li, & Tang, 2019).

properties

IUPAC Name

6-chloro-5-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPYPRVEHGZBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646925
Record name 6-Chloro-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methyl-1H-indazole

CAS RN

1000341-02-5
Record name 6-Chloro-5-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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